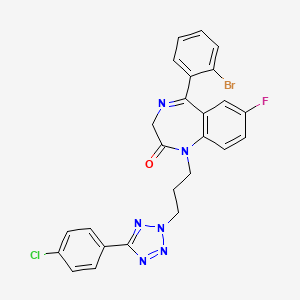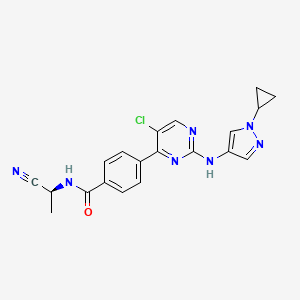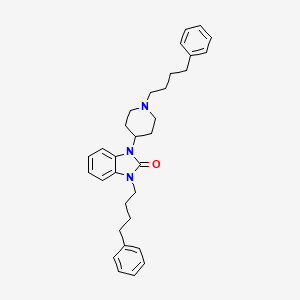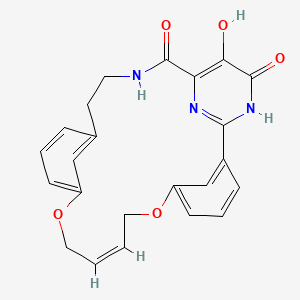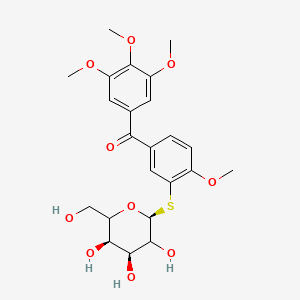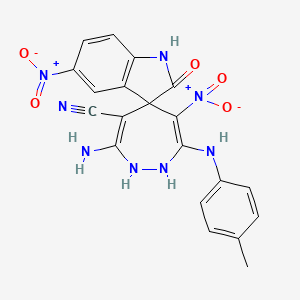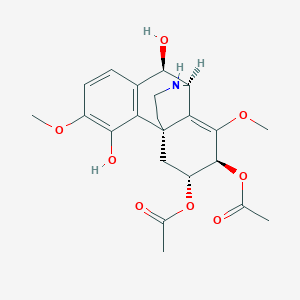
Fenfangjine G
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fenfangjine G is a natural alkaloid compound found in the roots of Stephania tetrandra S. Moore, a plant commonly used in traditional Chinese medicine. It is an active component of Fangji Huangqi Tang, a well-known prescription used for treating nephrotic syndrome. This compound has shown potential in various scientific research applications, particularly in the fields of nephrology and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fenfangjine G involves several steps, including hydrogenation and demethylation reactions. The specific synthetic routes and reaction conditions are not widely documented, but it is known that the compound can be derived from the demethylation of tetrandrine, another alkaloid found in Stephania tetrandra .
Industrial Production Methods
Industrial production of this compound is typically achieved through the extraction and purification of the compound from the roots of Stephania tetrandra. This process involves several steps, including solvent extraction, chromatography, and crystallization to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
Fenfangjine G undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated derivatives .
Scientific Research Applications
Fenfangjine G has several scientific research applications, including:
Mechanism of Action
Fenfangjine G exerts its effects through various molecular targets and pathways. It is known to interact with specific receptors and enzymes involved in the regulation of kidney function and inflammation. The exact mechanism of action is still under investigation, but it is believed to involve modulation of signaling pathways related to nephrotic syndrome .
Comparison with Similar Compounds
Similar Compounds
Tetrandrine: Another alkaloid found in Stephania tetrandra, known for its anti-inflammatory and immunosuppressive properties.
Fangchinoline: An alkaloid with similar pharmacological effects, also found in Stephania tetrandra.
Glycyrrhetic Acid: A compound found in licorice root, known for its anti-inflammatory and anti-viral properties.
Uniqueness
Fenfangjine G is unique due to its specific molecular structure and its role as an active component in Fangji Huangqi Tang. Its potential therapeutic effects in nephrotic syndrome and its distinct chemical properties set it apart from other similar compounds .
Properties
Molecular Formula |
C22H27NO8 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
[(1S,8R,9R,12S,13R)-12-acetyloxy-3,8-dihydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10-tetraen-13-yl] acetate |
InChI |
InChI=1S/C22H27NO8/c1-10(24)30-14-9-22-7-8-23-17(16(22)21(29-4)20(14)31-11(2)25)18(26)12-5-6-13(28-3)19(27)15(12)22/h5-6,14,17-18,20,23,26-27H,7-9H2,1-4H3/t14-,17-,18-,20+,22+/m1/s1 |
InChI Key |
YVYLKUBETBPYFU-LCYWIJLYSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@]23CCN[C@H](C2=C([C@H]1OC(=O)C)OC)[C@@H](C4=C3C(=C(C=C4)OC)O)O |
Canonical SMILES |
CC(=O)OC1CC23CCNC(C2=C(C1OC(=O)C)OC)C(C4=C3C(=C(C=C4)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-3-(1-methylimidazol-4-yl)-4-[[4-(trifluoromethyl)phenyl]methylamino]benzenesulfonamide](/img/structure/B12397504.png)
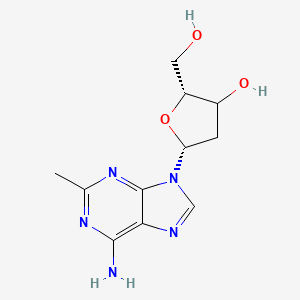

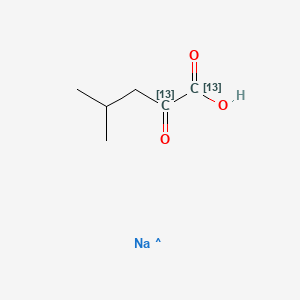

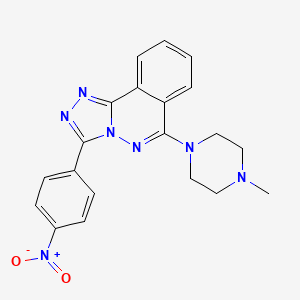
![1-[(2R,3R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12397539.png)
